methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine
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Overview
Description
Methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine typically involves the introduction of the trifluoromethyl group into the imidazole ring. One common method involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride under reflux conditions. This reaction yields a mixture of regioisomeric pyrazoles, which can be separated based on their boiling points .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic strategies such as lithiation followed by electrophilic trapping. For example, lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor can be followed by trapping with various electrophiles to introduce functional groups at specific positions .
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated ketones or alcohols, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Scientific Research Applications
Methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
Several compounds are structurally similar to methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine, including:
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Mefloquine: An antimalarial drug with a trifluoromethyl group
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10F3N3 |
---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
N-methyl-1-[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methanamine |
InChI |
InChI=1S/C7H10F3N3/c1-11-4-6-12-3-5(13(6)2)7(8,9)10/h3,11H,4H2,1-2H3 |
InChI Key |
WYIUUIZVIOJAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC=C(N1C)C(F)(F)F |
Origin of Product |
United States |
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